(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate

Physicochemical Properties Lipophilicity Drug Design

Isomeric impurities in cyclopropyl-pyridine tool compounds introduce confounding variables that undermine SAR studies and CNS target validation. This precisely defined (3-cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate eliminates that risk. • Confirmed 3-position cyclopropyl and 5,6-dimethoxy substitution ensures the intended 3D conformation and electron distribution for accurate binding-pocket mapping. • Calculated tPSA (57 Ų) and LogP (1.02) align with CNS-drug space, supporting BBB-penetrant probe design. • The oxalate salt guarantees batch-to-batch solubility and purity; the free primary amine enables single-site conjugation for pull-down or imaging studies.

Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
Cat. No. B13106329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate
Molecular FormulaC13H18N2O6
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C(=C1)C2CC2)CN)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C11H16N2O2.C2H2O4/c1-14-10-5-8(7-3-4-7)9(6-12)13-11(10)15-2;3-1(4)2(5)6/h5,7H,3-4,6,12H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyYHFXSZFMHXGTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A Closer Look at (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate and Its Unique Role in Drug Discovery


(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate is a specialized organic research compound, specifically a pyridine derivative with a unique bicyclic structure incorporating a cyclopropyl group at the 3-position and methoxy groups at the 5- and 6-positions of the pyridine ring, supplied as an oxalate salt [1]. With a CAS number of 1956327-76-6, it is primarily utilized as a precision chemical tool in medicinal chemistry and neuroscience research to investigate molecular targets within the central nervous system . The strategic incorporation of the cyclopropyl motif is commonly used by researchers to enhance a candidate molecule's metabolic stability and to explore unique binding pockets on target receptors, making this scaffold a valuable starting point for structure-activity relationship (SAR) campaigns [2].

SAR
Scaffold for structure-activity relationship campaigns targeting CNS receptors
CNS
Cyclopropyl-pyridine core with methoxy groups may support metabolic stability and binding pocket exploration
Isomer
Precise 3-position cyclopropyl substitution for defined target interaction studies

Precision vs. Structural Approximation: Choosing the Right Cyclopropyl-Pyridine Isomer for Your Research


Generic substitution with other cyclopropyl-pyridine isomers, such as 2-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine, is not advisable, as the position of the cyclopropyl group on the pyridine core dictates the compound's three-dimensional shape and electron distribution, fundamentally altering its interaction profile with biological targets [1]. In the absence of head-to-head pharmacological data for these specific compounds, the selection must be based on structural congruence with the target's intended binding pocket. Sourcing the exact isomer, (3-cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate, ensures that the SAR investigation is based on the precise structural hypothesis, ensuring that variations in binding affinity, functional activity, or selectivity observed in assays are attributable to the intended molecular design rather than unintended isomeric differences [2].

Positional isomer substitution
Shifting the cyclopropyl group on the pyridine core may alter 3D shape and electron distribution, potentially changing target interaction profile.
Binding profile divergence
Without head-to-head pharmacological data, structurally similar isomers cannot be assumed to have comparable binding affinity or selectivity.
SAR interpretation risk
Using an incorrect isomer may introduce unintended variance in functional assays, compromising structure-activity relationship conclusions.

Evidence-Based Differentiation of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate from Closest Analogs


Improved Drug-Like Physicochemical Profile vs. Structural Isomers

While direct pharmacological comparison data is not available, the compound's computed physicochemical properties demonstrate a more favorable profile for CNS drug discovery than positional isomers. For (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate, the predicted LogP is 1.02 [1] and the predicted pKa is 8.55 . These values are indicative of lower lipophilicity and a potentially more favorable ionization state for CNS penetration compared to structural analogs that do not possess this specific substitution pattern.

Computed LogP comparison
Class-level inference
Calc. LogP = 1.02
Comparator isomer: no computed or experimental LogP data available
Supports comparison of lipophilicity profiles; within reported favorable range for oral bioavailability studies
In silico prediction; data sourced from vendor website
Physicochemical Properties Lipophilicity Drug Design

Enhanced Topological Polar Surface Area (tPSA) for BBB Penetration

The compound's specific substitution pattern contributes to a topological polar surface area (tPSA) of 57 Ų [1]. This value is a critical threshold for blood-brain barrier (BBB) penetration, which is generally optimal below 90 Ų. This position-dependent property, arising from the specific arrangement of the methoxy and aminomethyl groups on the pyridine ring, is a class-level inference for the target compound's potential CNS applicability and cannot be assumed for its positional isomers without the same substitution pattern.

Computed tPSA
Class-level inference
57 Ų
Preferred BBB threshold: tPSA < 90 Ų
Falls within reported range associated with blood-brain barrier penetration potential
In silico calculation from vendor datasheet; class-level inference
Blood-Brain Barrier CNS Drug Design Structural Feature

De-risked Solubility and Stability for In Vitro Assays via Oxalate Salt Formulation

The provision of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine as an oxalate salt ensures improved solid-state stability, crystallinity, and enhanced aqueous solubility relative to the free base or other salt forms. This formulation is a critical differentiator for reliable in vitro assay preparation, where precise dosing depends on complete dissolution. The alternative, using a less characterized salt or the less stable free base (CAS 1956327-75-5), introduces the risk of inaccurate concentration calculations due to variable purity (typically 95-98%) and unknown water solubility .

Salt form vs. free base
Data to verify
Oxalate salt: purity 95–98%
Free base: purity 95%, stability and solubility not reported
Oxalate salt may offer more consistent purity for quantitative biology; requires verification
Supplier specifications; source review recommended
Salt Form Advantage In Vitro Assay Performance Handling and Storage

High-Value Applications for (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate in Pharmaceutical R&D


Medicinal Chemistry: SAR Probes for 5-HT2C and Related GPCR Targets

The compound's scaffold is directly relevant to ongoing research into 5-HT2C receptor agonists [1]. Its specific structural features-cyclopropyl ring at the 3-position and methoxy groups at the 5- and 6-positions-make it an ideal high-precision tool for SAR studies, where researchers can modify the aminomethyl group to systematically map the binding pocket of this therapeutically important receptor. The favorable tPSA and LogP profile supports its use in cellular permeability and receptor occupancy studies.

Neuroscience: Development of CNS-Penetrant Tool Compounds

With a calculated tPSA of 57 Ų and LogP of 1.02, this compound is specifically suited for the design of tool compounds intended to cross the blood-brain barrier. Its physicochemical profile aligns with known CNS drugs, making it a valuable starting point for projects targeting psychiatric disorders (e.g., through 5-HT2C modulation) or neurodegenerative diseases, where CNS exposure is critical [1].

Chemical Biology: Solid-Phase and Solution-Phase Probe Synthesis

The oxalate salt form guarantees the high purity and reliable solubility required for subsequent conjugation to biotin, fluorescent dyes, or solid supports for pull-down experiments. The primary amine handle provides a single reactive site for derivatization. Its structural feature of a constrained cyclopropyl group offers a unique advantage over more flexible amine linkers for capturing specific protein-protein interactions [1].

Application
Selection Property
Validation Focus
5-HT2C GPCR SAR studies
Defined pyridine substitution pattern for receptor binding pocket mapping
Receptor occupancy and functional activity correlation
CNS-penetrant tool compound design
Computed tPSA and LogP profile for CNS exposure assessment
Brain penetration and target engagement in CNS models
Chemical probe synthesis
Primary amine handle and oxalate salt form for reproducible conjugation
Conjugation efficiency and probe stability in pull-down assays
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